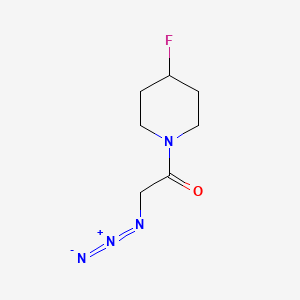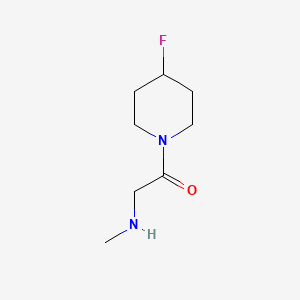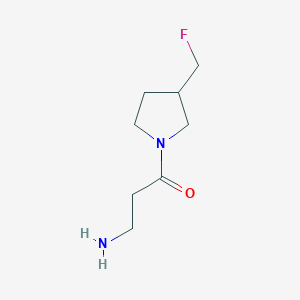
Acide 2-(4-(fluorométhyl)pipéridin-1-yl)benzoïque
Vue d'ensemble
Description
Applications De Recherche Scientifique
Conception et synthèse de médicaments
Les dérivés de la pipéridine, tels que l’acide 2-(4-(fluorométhyl)pipéridin-1-yl)benzoïque, sont essentiels dans la conception et la synthèse de nouveaux produits pharmaceutiques. Ils servent de blocs de construction clés en raison de leur polyvalence structurelle et de leur pertinence biologique . Le groupe fluorométhyle en particulier peut améliorer la stabilité métabolique et la biodisponibilité de candidats médicaments potentiels.
Recherche pharmacologique
En pharmacologie, le noyau pipéridine de ce composé est associé à une large gamme d’activités pharmacologiques. Il peut être utilisé pour développer des médicaments avec des propriétés anticancéreuses, antivirales, antimalariennes, antimicrobiennes, antifongiques, antihypertensives, analgésiques, anti-inflammatoires, anti-Alzheimer, antipsychotiques et anticoagulantes potentielles .
Méthodologies de synthèse chimique
Ce composé peut être utilisé pour explorer de nouvelles voies de synthèse ou améliorer les méthodes existantes de construction de dérivés de la pipéridine. Il peut agir comme un substrat dans des réactions intra- et intermoléculaires, conduisant à la formation de divers dérivés de la pipéridine comme des pipéridines substituées, des spiropipéridines, des pipéridines condensées et des pipéridinones .
Mécanisme D'action
Target of Action
“2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid” is a complex organic compound that contains a piperidine ring
Mode of Action
The mode of action would depend on the specific biological target of the compound. Piperidine derivatives can act as ligands for receptors or as inhibitors for enzymes, altering their function .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Piperidine derivatives are involved in a wide range of biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperidine derivatives, for example, are often well absorbed and distributed in the body due to their lipophilic nature .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the stability of piperidine derivatives can be affected by exposure to light, heat, or certain chemical reactions .
Analyse Biochimique
Biochemical Properties
2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The compound’s interaction with proteins often involves binding to specific sites, altering the protein’s conformation and function . These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it has been shown to impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function .
Molecular Mechanism
At the molecular level, 2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are vital for understanding the compound’s potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid affects its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level.
Propriétés
IUPAC Name |
2-[4-(fluoromethyl)piperidin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-9-10-5-7-15(8-6-10)12-4-2-1-3-11(12)13(16)17/h1-4,10H,5-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHKOLSQTBWQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















